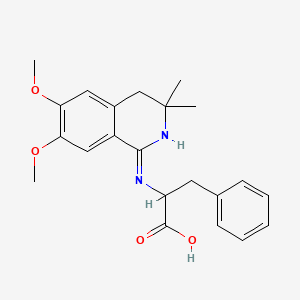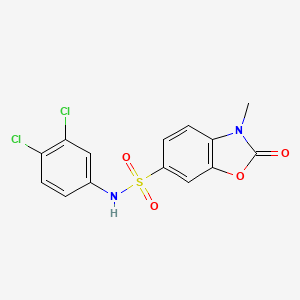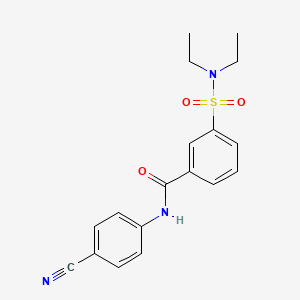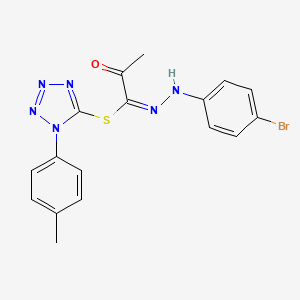
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID typically involves the Ritter reaction. This reaction is used to synthesize 2-(3,3-dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides . The process involves the reaction of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides in the presence of glacial acetic acid and concentrated sulfuric acid at temperatures below 5°C .
Chemical Reactions Analysis
2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Scientific Research Applications
This compound has been studied for its potential biological activities, including antiarrhythmic, hemostatic, anthelmintic, and larvicidal properties . It has shown promise in increasing blood coagulation and exhibiting anthelmintic activity exceeding that of pyrantel and levamisole . Additionally, it has been explored for its potential use in various therapeutic applications due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects on blood coagulation and its anthelmintic activity suggest that it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar compounds to 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID include other isoquinoline derivatives such as:
Papaverine: Known for its spasmolytic activity.
Drotaverine: An ethoxy derivative of papaverine with enhanced spasmolytic activity.
Benzo[f]isoquinoline derivatives: These compounds have shown various biological activities, including antiarrhythmic and hemostatic effects.
The uniqueness of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]-3-PHENYLPROPANOIC ACID lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-22(2)13-15-11-18(27-3)19(28-4)12-16(15)20(24-22)23-17(21(25)26)10-14-8-6-5-7-9-14/h5-9,11-12,17H,10,13H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
QPLMGAOVCHWXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide](/img/structure/B11513189.png)
![2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile](/img/structure/B11513190.png)

![4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11513200.png)
![1-(2-fluorobenzyl)-3'-(2-methylpropyl)-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11513205.png)
![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate](/img/structure/B11513208.png)

![Ethyl 1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11513228.png)
![Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11513234.png)



![1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513262.png)
